Product packaging for Benzenepropanoic acid, silver(+1) salt(Cat. No.:CAS No. 75112-79-7)

Benzenepropanoic acid, silver(+1) salt

Cat. No.: B14440791
CAS No.: 75112-79-7
M. Wt: 257.03 g/mol
InChI Key: CWSRGVORVLCVDG-UHFFFAOYSA-M
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Description

Contextualization within Silver Carboxylate Chemistry

Silver carboxylates are a class of coordination compounds formed between silver(I) ions and carboxylate ligands. The silver(I) ion, with its d¹⁰ electronic configuration, typically adopts linear, trigonal, or tetrahedral coordination geometries. The carboxylate group can coordinate to the silver ion in various modes, including monodentate, bidentate (chelating or bridging), and polydentate fashions. This versatility in coordination leads to the formation of a wide array of supramolecular structures, ranging from simple dimers to complex three-dimensional coordination polymers or metal-organic frameworks (MOFs). nih.gov

Benzenepropanoic acid, silver(+1) salt, fits within this family of compounds, where the 3-phenylpropanoate anion acts as the ligand. The presence of the phenyl group introduces steric and electronic effects that influence the resulting structure and properties of the silver salt. The synthesis of silver carboxylates can often be achieved through the reaction of a silver salt, such as silver nitrate (B79036), with the corresponding carboxylic acid or its alkali metal salt. nih.gov

Significance in Contemporary Materials Science and Catalysis

The scientific interest in silver carboxylates, including this compound, is driven by their potential applications in two key areas: materials science and catalysis.

In materials science , silver carboxylates are often utilized as precursors for the synthesis of silver nanoparticles. redalyc.org The thermal decomposition of these salts can yield metallic silver with controlled size and morphology, which is crucial for applications in electronics, optics, and antimicrobial coatings. researchgate.netresearchgate.net Furthermore, the self-assembly properties of silver carboxylates make them valuable building blocks for the construction of functional coordination polymers and MOFs. These materials can exhibit interesting properties such as porosity, luminescence, and specific recognition capabilities.

In the realm of catalysis , silver compounds are known to catalyze a variety of organic reactions. mdpi.comrsc.org Silver(I) ions can act as Lewis acids to activate substrates or participate in redox cycles. While specific catalytic applications of this compound are not extensively documented in readily available literature, the broader class of silver carboxylates has shown activity in reactions such as A³-coupling reactions and other carbon-carbon bond-forming transformations. nih.gov The nature of the carboxylate ligand can influence the solubility, stability, and catalytic efficacy of the silver complex.

Scope and Research Trajectory of this compound

The research trajectory for this compound appears to be closely linked to the broader advancements in silver carboxylate chemistry. Current and future research is likely to focus on several key areas:

Synthesis and Structural Characterization: While the synthesis is expected to be straightforward, detailed structural analysis, including single-crystal X-ray diffraction, would provide valuable insights into its solid-state structure and coordination motifs. Understanding the supramolecular assembly is crucial for designing materials with specific properties.

Thermal Decomposition Studies: A thorough investigation of its thermal decomposition process is essential for its application as a precursor for silver nanoparticles. semanticscholar.org Understanding the decomposition pathway and the nature of the resulting silver particles would be a significant research focus.

Catalytic Applications: Exploring the catalytic potential of this compound in various organic transformations is a promising avenue for research. This would involve screening its activity in known silver-catalyzed reactions and potentially discovering new catalytic applications.

Materials Synthesis: The use of this compound as a building block for new coordination polymers and MOFs with tailored functionalities remains an active area of exploration.

While detailed, compound-specific data for this compound is not extensively published, the foundational knowledge of silver carboxylate chemistry provides a strong basis for its continued investigation and potential applications in advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9AgO2 B14440791 Benzenepropanoic acid, silver(+1) salt CAS No. 75112-79-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

75112-79-7

Molecular Formula

C9H9AgO2

Molecular Weight

257.03 g/mol

IUPAC Name

silver;3-phenylpropanoate

InChI

InChI=1S/C9H10O2.Ag/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1

InChI Key

CWSRGVORVLCVDG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)[O-].[Ag+]

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Benzenepropanoic Acid, Silver +1 Salt

Direct Synthesis Routes for Silver Carboxylates

Direct synthesis routes are the most common approaches for preparing silver carboxylates. These methods typically involve the reaction of a carboxylic acid precursor with a silver-containing reagent. The primary strategies include the reaction of a carboxylic acid with a silver base or the metathesis reaction between an alkali metal salt of the carboxylic acid and a water-soluble silver salt.

The most straightforward precursor for the synthesis of Benzenepropanoic acid, silver(+1) salt is Benzenepropanoic acid itself. The formation of the silver salt occurs through the reaction of the carboxylic acid group (-COOH) with a source of silver ions (Ag⁺).

Several common methods are employed for this transformation:

Reaction with Silver(I) Oxide: A facile and direct method involves reacting the carboxylic acid with silver(I) oxide (Ag₂O). This reaction is often preferred as it generates the silver carboxylate and water as the only byproduct, simplifying purification. The process can be performed at room temperature and is free from alkali bases and mineral acids.

Metathesis with Silver Nitrate (B79036): A widely used technique is the metathesis (double displacement) reaction between an alkali metal salt of the carboxylic acid (e.g., sodium or potassium benzenepropanoate) and a soluble silver salt, most commonly silver nitrate (AgNO₃) google.com. The alkali salt of the organic acid is typically prepared in situ by reacting the carboxylic acid with a base like sodium hydroxide. The desired silver carboxylate then precipitates from the solution.

Reaction with Silver(I) Fluoride (B91410): A one-pot, water-free method utilizes the direct reaction of the carboxylic acid with silver(I) fluoride (AgF) in a non-aqueous solvent. This approach can produce high yields of simple aromatic carboxylates.

The choice of the silver source is a critical parameter that influences the reaction conditions and the purity of the final product.

The selection of an appropriate solvent system and the optimization of reaction conditions are crucial for achieving high yield and purity of the silver carboxylate salt. The solvent must facilitate the reaction by dissolving the reactants and, in many cases, should allow for the precipitation of the product to drive the reaction to completion.

Common solvent systems include:

Aqueous Media: Metathesis reactions involving silver nitrate are typically carried out in aqueous solutions.

Mixed Water-Alcohol Solvents: To improve the solubility of the organic acid's alkali salt, mixed solvents of water and a C₃-C₈ alcohol (such as n-butanol or isopropanol) are used. The mixing volume ratio can range from 1/5 to 5/1 (alcohol/water) google.comgoogle.com.

Aromatic Hydrocarbons: For direct reactions with silver oxide, aromatic hydrocarbon solvents are effective.

Anhydrous Non-Aqueous Solvents: In methods using silver fluoride, anhydrous solvents like tetrahydrofuran (B95107) (THF) or mixtures of THF and hexane (B92381) are employed to prevent the incorporation of water into the final product.

Reaction conditions can vary significantly depending on the chosen synthetic route.

Parameter Metathesis with AgNO₃ Direct Reaction with Ag₂O Reaction with AgF
Temperature 0°C to 70°C (preferably 20°C to 60°C) google.comRoom Temperature (approx. 23°C to 27°C) or heated (70°C to 95°C) google.comRoom Temperature
Atmosphere AirAirInert (e.g., N₂)
pH Can be adjusted to 2-6 google.comNot typically controlledNot typically controlled
Stirring Generally requiredOptional, but assists dissolution google.comRequired

Targeted Synthesis of this compound

While general methods for silver carboxylate synthesis are directly applicable to this compound, more targeted approaches can be employed, particularly when aiming for specific physical properties or complex molecular arrangements.

The synthesis of this compound typically proceeds from benzenepropanoic acid itself. However, synthetic strategies can involve the use of analogues that are subsequently converted to the target compound. For instance, a study on silver(I) 3-(substituted phenyl)sulfanylpropenoates involved the synthesis of various silver carboxylate complexes from derivatized propenoic acid precursors nih.gov. While not a direct derivatization from an analogue to the final silver salt, this demonstrates the synthesis of complex silver carboxylates from modified carboxylic acid starting materials. Such strategies are often employed to install specific functional groups that can influence the final product's properties. Another approach in organic synthesis involves the derivatization of carboxylic acids to enhance their detectability or alter their reactivity for specific applications, such as liquid chromatography–mass spectrometry (LC–MS) analysis nih.gov.

Silver carboxylates are valuable building blocks in supramolecular chemistry and crystal engineering due to their ability to form diverse and complex structures. The carboxylate group can coordinate to silver ions in various modes (monodentate, bidentate, bridging), leading to the formation of dimers, polymers, and extended coordination networks nih.govrsc.org.

Advanced synthetic strategies focus on controlling this self-assembly process to create materials with desired topologies and properties. This is often achieved by:

Use of Ancillary Ligands: Introducing secondary ligands, such as 4,4′-bipyridine, can link silver carboxylate units into larger, multidimensional frameworks. Hydrothermal reactions of a silver salt, a carboxylate ligand, and a ditopic ligand like 4,4′-bipyridine can produce one-, two-, or three-dimensional supramolecular architectures acs.org.

Control of Non-Covalent Interactions: The final structure is often directed by a combination of strong coordination bonds and weaker interactions like hydrogen bonding and π-π stacking. Judicious selection of precursors and solvents can influence these interactions to guide the assembly of a specific architecture acs.org.

These strategies allow for the rational design of complex silver-organic frameworks where the this compound can act as a key structural component.

Green Chemistry Approaches in Silver Carboxylate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of silver carboxylate synthesis, this translates to using safer solvents, reducing waste, and improving energy efficiency.

Key green approaches include:

Water as a Solvent: Utilizing water as a solvent, particularly in metathesis reactions, is a cornerstone of green synthesis, as it is non-toxic and environmentally benign google.com.

Atom-Efficient Reactions: The direct reaction of a carboxylic acid with silver oxide represents a more atom-economical route compared to metathesis. The only byproduct is water, whereas metathesis reactions generate stoichiometric amounts of salt byproducts (e.g., sodium nitrate) that must be removed.

Use of Bio-based Reagents: While more common in the synthesis of silver nanoparticles, the use of reducing and capping agents derived from plant extracts is a growing area of research mdpi.comnih.govfrontiersin.org. These methods often involve the reduction of a silver salt in the presence of phytochemicals like polyphenols and carboxylic acids found in the extracts, which can also serve to stabilize the resulting particles nih.gov. The principles of using bio-derived molecules could potentially be adapted for the direct synthesis of silver salts.

Avoiding Toxic Reagents: Shifting from expensive and potentially hazardous silver salts like silver nitrate to more stable and less toxic precursors like silver oxide aligns with green chemistry principles.

The table below summarizes the environmental considerations of different synthetic routes.

Synthetic Route Precursors Byproducts Solvents Green Chemistry Considerations
Metathesis Carboxylic Acid, Base, AgNO₃Alkali Metal Salt (e.g., NaNO₃)Water, Alcohol-Water Mixtures google.comUses water as a solvent but generates salt waste.
Direct Reaction Carboxylic Acid, Ag₂OWaterAromatic Hydrocarbons, other organicsHigh atom economy, minimal byproducts. The choice of organic solvent impacts the greenness.
From AgF Carboxylic Acid, AgFHydrogen Fluoride (HF)Anhydrous THF, HexaneAnhydrous and high-yielding but generates toxic HF, which must be trapped.

Sustainable Solvents and Reagents, e.g., Fatty Acids

The principles of green chemistry encourage the use of non-toxic, renewable solvents and reagents. Fatty acids, which are derived from natural oils and fats, represent a promising class of sustainable reagents that can also act as solvents in the synthesis of metal carboxylates. scitechdaily.comwikipedia.org This approach circumvents the need for conventional, often petroleum-derived, organic solvents.

Research has demonstrated that common fatty acids such as oleic acid, linoleic acid, and linolenic acid can be used to directly dissolve metallic silver in the presence of a green oxidant like hydrogen peroxide. bohrium.comjyu.fi This process forms silver carboxylates (silver fatty acid salts) under mild conditions. scitechdaily.com The resulting silver carboxylate can then potentially undergo a transcarboxylation reaction with benzenepropanoic acid to yield the desired this compound, regenerating the fatty acid in the process.

The direct synthesis of metal carboxylates by combining a metal precursor with a stoichiometric excess of a fatty acid and heating the mixture is another viable green methodology. google.comgoogle.com This method is efficient, often requires no additional purification steps, and produces a precursor with a known quantity of the metal species. google.comgoogle.com Fatty acids from biological sources, such as n-hexadecanoic acid and linoleic acid, have been shown to act as effective reducing and stabilizing agents in the formation of silver nanoparticles, which can be precursors to silver salts. nih.gov

Table 1: Comparison of Solvents/Reagents in Silver Carboxylate Synthesis

ParameterConventional MethodFatty Acid-Based Method
Precursor Silver Nitrate (AgNO₃)Metallic Silver (Ag⁰), Organometallic Ag
Reagent/Solvent Organic Solvents (e.g., alcohols)Fatty Acids (e.g., Oleic, Linoleic Acid)
Oxidant Often not requiredHydrogen Peroxide (H₂O₂)
Byproducts Nitrate salts, organic wasteWater
Sustainability Low (relies on mined silver, fossil-fuel-based solvents)High (can use recycled silver, bio-derived reagents)

Recycling Strategies for Silver from Waste Streams

The high economic value and limited natural reserves of silver make its recovery from industrial and post-consumer waste a critical component of sustainable synthesis. recyclingtoday.org Less than 20% of the silver produced annually is currently recycled, highlighting a significant opportunity for improvement. scitechdaily.com Various waste streams, including photographic films, electronic components, industrial sludge, and catalysts, serve as rich sources for recoverable silver. recyclingtoday.orggoogle.com

Several methods are employed for silver recovery, each with its own efficiencies and applications. These include:

Chemical Precipitation: This technique involves adding chemicals, such as sodium chloride, to a silver-bearing solution to precipitate an insoluble silver salt like silver chloride (AgCl). proplate.comyoutube.com The precipitate is then separated and can be converted back to metallic silver or a more useful precursor salt. proplate.comreddit.com

Electrolytic Recovery (Electrowinning): An electric current is passed through a silver-rich solution, causing high-purity silver to deposit onto a cathode. This method is highly efficient and is commonly used in the photographic and plating industries. recyclingtoday.orgproplate.com

Metallic Replacement (Cementation): A more reactive metal, such as iron or copper, is introduced into a silver solution. The silver ions are reduced to metallic silver and precipitate out of the solution. recyclingtoday.orgepstem.net Industrial tests have shown silver recovery efficiencies in the range of 93.4-94.8% using iron powder for cementation. epstem.net

Hydrometallurgical Processes: These processes involve leaching silver from solid waste using a suitable solvent. A novel sustainable approach uses a combination of fatty acids and hydrogen peroxide to dissolve silver from sources like silver-plated plastics. scitechdaily.combohrium.comjyu.fi The dissolved silver, in the form of silver carboxylates, can then be separated and reduced back to its elemental form using light-assisted methods. jyu.fi

Once recovered as metallic silver, it must be converted into a suitable precursor for the synthesis of this compound. A common method involves dissolving the recovered silver powder in nitric acid to form a pure solution of silver nitrate (AgNO₃), which can then be crystallized. reddit.com This recycled silver nitrate serves as the direct precursor for the reaction with benzenepropanoic acid.

Table 2: Overview of Silver Recycling Methods from Waste Streams

Recovery MethodTypical Waste StreamPrinciplePurity of Recovered Ag
Chemical PrecipitationPlating solutions, Lab wasteReaction to form an insoluble salt (e.g., AgCl)Moderate to High
Electrolytic RecoveryPhotographic & Plating solutionsElectrochemical deposition onto a cathodeHigh
Metallic ReplacementIndustrial leach solutionsRedox reaction with a more reactive metalModerate to High
Fatty Acid LeachingE-waste (plated plastics)Dissolution with H₂O₂ and fatty acidsHigh

Advanced Structural Elucidation and Coordination Chemistry of Benzenepropanoic Acid, Silver +1 Salt

Crystallographic and Spectroscopic Characterization Techniques

The elucidation of the precise molecular structure of silver carboxylates, including the silver(+1) salt of benzenepropanoic acid, is accomplished through a combination of crystallographic and spectroscopic methods. Each technique offers unique information, and together they provide a holistic view of the compound's architecture.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For silver carboxylates, which are often crystalline powders, high-resolution powder X-ray diffraction (PXRD) is particularly valuable. cambridge.org Studies on analogous long-chain silver carboxylates, such as silver behenate (B1239552) and silver arachidate, have revealed common structural motifs that are likely applicable to silver benzenepropanoate.

These analyses consistently show that silver carboxylates tend to form dimeric structures characterized by an eight-membered ring composed of two silver atoms and two bridging carboxylate groups. cambridge.orgresearchgate.net These dimeric units can further assemble into extended polymeric networks. For instance, the structure of silver behenate was determined to have a triclinic unit cell, where [Ag(O2C22H43)]2 dimers are linked by four-membered Ag-O rings, creating one-dimensional polymeric chains. cambridge.orgresearchgate.net The diffraction patterns of these compounds are distinguished by a series of intense, uniformly spaced low-angle reflections corresponding to the long-period d-spacing of the layered structure. cambridge.orgcambridge.org

Table 1: Representative Crystallographic Data for Silver Carboxylates

Compound Crystal System Space Group Key Structural Feature Reference
Silver Behenate Triclinic P1 8-membered ring dimer, 1D polymeric chains via 4-membered Ag-O rings cambridge.orgresearchgate.net
Silver Arachidate Triclinic P-1 8-membered ring dimer with extended zigzag side chains cambridge.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for probing the coordination mode of the carboxylate group to the silver ion. The key diagnostic markers are the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate moiety. nih.gov

Upon coordination to a metal ion like Ag⁺, these frequencies shift relative to the free carboxylate ion. The magnitude of the separation between these two bands, Δν = (νas(COO⁻) - νs(COO⁻)), is indicative of the coordination mode.

Bridging Bidentate: In the dimeric and polymeric structures typical of silver carboxylates, the carboxylate group often acts as a bridging ligand between two silver centers. This mode is characterized by a Δν value similar to or slightly smaller than that of the ionic salt. Studies on various silver carboxylate complexes show strong peaks for asymmetric and symmetric stretching, for example at 1519 cm⁻¹ and 1422 cm⁻¹ respectively in one case, confirming the formation of the carboxylate salt. nih.govmdpi.com

Chelating Bidentate: This mode, where both oxygen atoms bind to the same silver ion, is less common in simple silver carboxylates but can be induced by other ligands. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is particularly sensitive to molecules interacting with silver surfaces. In studies of carboxylate groups binding to silver nanoparticles, two prominent SERS peaks, for instance at 1361 cm⁻¹ and 1572 cm⁻¹, are observed, corresponding to the symmetric and asymmetric COO⁻ vibrations, respectively. nih.govacs.org This significant enhancement confirms the direct interaction of the carboxylate group with the silver center. nih.govacs.org

While silver carboxylates often have poor solubility, ¹³C NMR spectroscopy can be employed in suitable solvents like d6-DMSO to investigate their structure and the nature of the metal-ligand bond. tandfonline.com The chemical shift of the carboxylate carbon (–COO⁻) is particularly sensitive to its electronic environment. Changes in this chemical shift upon coordination to silver can provide insights into the covalent character of the Ag-O bond. A linear correlation between the ¹³C NMR chemical shift of the carboxylate carbon and the stability of the silver-carboxylate bond has been proposed, suggesting that ¹³C NMR can be used to predict the relative stability of these compounds. tandfonline.comresearchgate.net For example, in a series of silver carboxylate complexes, the ¹³C NMR signal for the carboxylate carbon (COO⁻) was observed at 177.6 ppm. tandfonline.com

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure around the absorbing atom, in this case, silver. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information about the oxidation state and coordination geometry of the silver atom. acs.orgnih.gov For Benzenepropanoic acid, silver(+1) salt, the XANES spectrum would confirm the +1 oxidation state of silver. acs.org The features of the spectrum are sensitive to the local symmetry (e.g., linear, trigonal, tetrahedral) around the Ag⁺ ion. desy.de

EXAFS: The EXAFS region provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. cambridge.org EXAFS studies on silver carboxylates like silver stearate (B1226849) and silver behenate have been crucial in supporting the structural models derived from XRD. cambridge.orgresearchgate.net These studies have identified distinct Ag-O and Ag-Ag distances. For instance, in silver behenate, a short Ag-O distance (~2.3 Å) and an Ag-Ag distance within the dimer (~2.8 Å) were observed. A longer Ag-Ag distance (~3.1 Å) was attributed to the interaction between adjacent dimers, confirming the formation of a polymeric structure. cambridge.org

Molecular Architecture and Coordination Modes

The combination of the analytical techniques described above reveals that silver(I) carboxylates are not simple monomeric salts but rather form complex, higher-order structures governed by the coordination preferences of the Ag⁺ ion and the carboxylate ligand.

The coordination chemistry of silver(I) is dominated by a tendency to form linear two-coordinate complexes, but higher coordination numbers are also known. wikipedia.orglibretexts.org For carboxylate ligands, the most prevalent structural motif is the dinuclear species.

Dimeric Architecture: The fundamental building block for many solid-state silver carboxylates is the paddle-wheel-like dimer, [Ag(O₂CR)]₂. cambridge.orgcambridge.org In this arrangement, two silver ions are bridged by two carboxylate ligands, forming a central eight-membered ring. This dimeric structure is observed across a wide range of silver carboxylates, from simple silver acetate (B1210297) to long-chain fatty acid salts. morana-rtd.commdpi.com

Polymeric Architecture: These dimeric units frequently serve as secondary building units for the construction of coordination polymers. mdpi.comresearchgate.net The linkage between dimers can occur through weaker, longer Ag-O interactions, where an oxygen atom from a carboxylate group of one dimer coordinates to a silver atom of an adjacent dimer. This often results in the formation of four-membered {Ag₂O₂} rings that connect the dimers into one-dimensional chains or two-dimensional sheets. cambridge.orgmdpi.com In some cases, argentophilic interactions (Ag···Ag contacts shorter than the van der Waals radius of 3.44 Å) can also play a role in stabilizing the extended structure. mdpi.com While monomeric silver carboxylate units can exist, particularly in solution with coordinating solvents or in the presence of other strong ligands, the solid-state structure of compounds like this compound is overwhelmingly likely to be based on dimeric or polymeric architectures.

Table 2: List of Chemical Compounds

Compound Name
This compound
Silver 3-phenylpropanoate
Silver behenate
Silver arachidate
Silver stearate
Silver acetate
Silver nitrate (B79036)

Carboxylate Bridging and Chelating Motifs

In the solid state, silver(I) carboxylates are known to form a variety of coordination polymers, where the carboxylate group acts as a versatile ligand, connecting the silver centers through various bridging and chelating modes. The specific motif adopted is influenced by factors such as the steric bulk of the carboxylate ligand and the presence of any co-ligands.

Commonly observed coordination modes for carboxylate ligands in silver(I) complexes include monodentate, bidentate chelating, and bidentate bridging fashions. The bidentate bridging mode is particularly prevalent and often leads to the formation of dimeric units. One of the most characteristic structural motifs for silver(I) carboxylates is the dinuclear paddle-wheel structure, where two silver(I) ions are bridged by four carboxylate ligands. In such structures, each silver ion is typically coordinated to four oxygen atoms from the bridging carboxylates.

In the case of this compound, the carboxylate group is expected to engage in similar bridging behavior, leading to the formation of one-, two-, or three-dimensional coordination polymers. The flexibility of the propanoate chain may allow for more diverse packing arrangements compared to more rigid carboxylate ligands.

Table 1: Common Coordination Modes of Carboxylate Ligands in Silver(I) Complexes

Coordination ModeDescriptionPotential Structural Outcome
MonodentateThe carboxylate ligand binds to a single silver(I) ion through one of its oxygen atoms.Can lead to simple chain or discrete molecular structures.
Bidentate ChelatingBoth oxygen atoms of the carboxylate group bind to the same silver(I) ion, forming a chelate ring.Less common for simple carboxylates but can be favored by specific ligand geometries.
Syn-Syn BridgingThe two oxygen atoms of the carboxylate bridge two different silver(I) ions on the same side.Often results in the formation of dinuclear paddle-wheel structures or infinite chains.
Syn-Anti BridgingThe carboxylate bridges two silver(I) ions with the oxygen atoms in a syn and anti conformation relative to the R-C-O plane.Leads to the formation of one-dimensional polymeric chains.
Anti-Anti BridgingThe carboxylate bridges two silver(I) ions with both oxygen atoms in an anti conformation.Can also result in the formation of polymeric chains.

Argentophilic Interactions and Supramolecular Assembly

A significant feature in the coordination chemistry of silver(I) is the occurrence of argentophilic interactions, which are attractive interactions between closed-shell Ag(+) ions. nih.govresearchgate.net These interactions, though weaker than covalent bonds, play a crucial role in the stabilization of crystal structures and the formation of supramolecular assemblies. researchgate.net The Ag···Ag distances indicative of argentophilic interactions are generally considered to be less than the sum of the van der Waals radii of two silver atoms (approximately 3.44 Å). nih.gov Distances shorter than the interatomic distance in metallic silver (2.89 Å) suggest strong interactions. researchgate.net

Table 2: Classification of Argentophilic Interactions Based on Ag···Ag Distance

Ag···Ag Distance (Å)Strength of InteractionSignificance
< 2.89StrongShorter than the distance in metallic silver, indicating a significant bonding character. researchgate.net
2.89 - 3.44Weak to MediumWithin the sum of the van der Waals radii, contributing to the stability of the crystal lattice. nih.gov
> 3.44Very Weak or NegligibleGenerally not considered a significant argentophilic interaction. nih.gov

Influence of Ligand Modifications on Silver Coordination

The structure and properties of silver(I) carboxylate complexes can be systematically tuned by modifying the organic ligand. In the context of this compound, modifications could include altering the length of the alkyl chain or introducing substituents on the phenyl ring.

Studies on a series of silver carboxylates have shown that the length of the carbon chain can influence the resulting structure and decomposition properties. imaging.orgnih.gov For instance, longer alkyl chains in silver carboxylates can lead to different packing arrangements and may affect the thermal stability of the compound. imaging.org

Table 3: Potential Effects of Ligand Modification on the Properties of Silver(I) Benzenepropanoate Analogues

Modification TypePotential Effect on CoordinationPotential Effect on Supramolecular Structure
Altering Alkyl Chain Length Minimal change to the primary coordination sphere of the Ag(I) ion.Can influence the packing efficiency and lead to variations in the polymeric structure (e.g., from layers to more complex 3D networks).
Introducing Electron-Donating Groups on the Phenyl Ring May increase the electron density on the carboxylate, potentially strengthening the Ag-O bond.Can enhance π-π stacking interactions, influencing the crystal packing.
Introducing Electron-Withdrawing Groups on the Phenyl Ring May decrease the electron density on the carboxylate, potentially weakening the Ag-O bond.Can introduce other intermolecular interactions (e.g., dipole-dipole), leading to different supramolecular architectures.
Introducing Bulky Substituents on the Phenyl Ring Can create steric hindrance, potentially favoring lower coordination numbers for the Ag(I) ion or altering the bridging mode of the carboxylate.Can disrupt close packing and influence the nature and extent of argentophilic interactions.

Mechanistic Investigations of Reactions Involving Benzenepropanoic Acid, Silver +1 Salt

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction of carboxylic acids and their salts. For silver carboxylates like benzenepropanoic acid, silver(+1) salt, this process can be initiated through several pathways, most notably through radical mechanisms or electron-induced fragmentation.

The Hunsdiecker reaction is a classic method for the conversion of silver carboxylates to organic halides via decarboxylation. wikipedia.orgbyjus.com The reaction of this compound with a halogen, typically bromine, proceeds through a radical chain mechanism. organic-chemistry.orgadichemistry.com

The process is initiated by the reaction of the silver salt with the halogen to form a key, unstable intermediate, an acyl hypohalite. wikipedia.orgbyjus.com This intermediate readily undergoes homolytic cleavage of the weak oxygen-halogen bond, driven by the precipitation of the stable silver halide (e.g., AgBr), to generate a carboxyl radical and a halogen atom. byjus.com The carboxyl radical is unstable and rapidly loses a molecule of carbon dioxide to form a phenylethyl radical. This radical then propagates the chain by reacting with another molecule of the acyl hypohalite to produce the final alkyl halide product and regenerate a carboxyl radical.

The key steps in the radical chain mechanism are outlined below:

Step Description Reaction Example
Initiation Formation of the unstable acyl hypobromite (B1234621) intermediate.R-COOAg + Br₂ → R-COOBr + AgBr
Propagation 1 Homolytic cleavage of the O-Br bond to form a carboxyl radical.R-COOBr → R-COO• + Br•
Propagation 2 Rapid decarboxylation of the carboxyl radical to form an alkyl radical.R-COO• → R• + CO₂
Propagation 3 The alkyl radical abstracts a bromine atom from the acyl hypobromite to form the product and a new carboxyl radical, continuing the chain.R• + R-COOBr → R-Br + R-COO•
Termination Combination of any two radical species to end the chain.R• + R• → R-RBr• + Br• → Br₂R• + Br• → R-Br

In this context, R represents the phenylethyl group derived from benzenepropanoic acid.

The decomposition of silver carboxylates can also be induced by electron impact, a process relevant in techniques like focused electron beam induced deposition (FEBID). mdpi.comnih.gov Studies on various silver(I) carboxylates reveal that upon electron impact, the primary fragmentation pathway involves the loss of the entire carboxylate group as volatile carbon dioxide. mdpi.comnih.gov

For this compound, the proposed mechanism begins with ionization of the molecule by electron impact. This ionized complex is unstable and fragments, leading to the cleavage of the C-C bond of the carboxylate group. This process results in the formation of a stable, volatile CO₂ molecule and a phenylethyl radical. The resulting radical can then stabilize, for instance, by converting to a stable and equally volatile alkene. mdpi.com This clean decomposition into volatile byproducts is a desirable characteristic for precursors in nanofabrication techniques. mdpi.com The stability of the precursor and its fragmentation pattern are critically dependent on the molecular structure, with aliphatic side chains often leading to more favorable decomposition pathways compared to aromatic or unsaturated systems. mdpi.comnih.gov

Catalytic Roles in Organic Transformations

Silver salts, including this compound, are versatile catalysts in a range of organic transformations. researchgate.netmdpi.comrsc.org They can act as single-electron-transfer (SET) agents, facilitating radical reactions, or as Lewis acids to activate substrates. nih.gov Their utility is prominent in C-H activation and the formation of carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed C-H activation is a powerful tool for molecular synthesis, but it often requires the use of additives to generate the catalytically active species. rsc.orgnih.gov Silver(I) salts frequently play a crucial role in these systems, particularly with pre-catalysts from the ruthenium, rhodium, and iridium families. nih.gov

In many of these catalytic cycles, the silver salt acts as a halide scavenger. nih.gov For instance, a dimeric pre-catalyst like [Cp*RhCl₂]₂ is activated by the silver salt, which abstracts a chloride ligand to form an insoluble silver chloride (AgCl). This process generates a more reactive, cationic monomeric rhodium species, which is the active catalyst for the C-H activation step. nih.gov Silver carboxylates can participate in this activation and also serve as the source for the carboxylate ligand in C-H acyloxylation reactions. nih.gov While the primary role is often as a co-catalyst, understanding this function is key to developing more sustainable, silver-free alternatives. nih.gov

Catalyst System Role of Silver(I) Salt Outcome
[Rh(III)] Pre-catalyst + Ag(I) SaltHalide ScavengerGeneration of active cationic Rh(III) catalyst
[Ru(II)] Pre-catalyst + Ag(I) SaltHalide Scavenger / OxidantGeneration of active Ru catalyst
[Ir(III)] Pre-catalyst + Ag(I) SaltHalide ScavengerGeneration of active Ir(III) catalyst

Silver catalysts are effective in promoting the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netresearchgate.net Silver(I) can act as a mild Lewis acid to activate substrates or participate in redox cycles to facilitate coupling reactions. nih.gov

In the context of C-C bond formation, silver complexes have been shown to catalyze the reaction between methane (B114726) and ethyl diazoacetate, highlighting their ability to mediate carbene insertion into strong C-H bonds. researchgate.net More broadly, silver-catalyzed decarboxylative cross-coupling reactions provide a powerful method for forming C(sp²)-C(sp³) bonds by generating alkyl radicals from aliphatic carboxylic acids. unipv.it

For carbon-heteroatom bond formation, silver catalysis is employed in various reactions, including aminations and the synthesis of ethers and sulfides. researchgate.netnih.govuni-tuebingen.de The mechanism often involves the coordination of the heteroatom to the silver center, followed by reaction with an electrophile. For example, silver-catalyzed reactions of 2-alkynylbenzaldehydes with amines and nucleophiles proceed through a 6-endo-dig cyclization to form a key iminium intermediate that is then trapped by the nucleophile. nih.gov

Silver catalysts are particularly effective in promoting cyclopropanation and cycloisomerization reactions, which are powerful methods for constructing cyclic frameworks. researchgate.netresearchgate.net

Cyclopropanation: Silver salts can catalyze the decomposition of diazo compounds to generate silver-carbene intermediates. nih.gov These intermediates are less reactive and more selective than free carbenes. They can react with a wide range of alkenes, including sterically hindered ones, to produce cyclopropanes with high yield and diastereoselectivity. emory.edu This method provides a valuable alternative to more traditional rhodium-catalyzed cyclopropanations. emory.edu

Cycloisomerization: Silver(I) ions have a strong affinity for carbon-carbon multiple bonds (π-acids), which allows them to act as effective catalysts for the cycloisomerization of enynes and diynes. researchgate.netchemrxiv.org The reaction is initiated by the coordination of the silver ion to the alkyne, which activates it towards nucleophilic attack by a tethered alkene or another functional group. nih.govresearchgate.net This intramolecular reaction leads to the formation of various carbo- and heterocyclic ring systems. For example, silver trifluoroacetate (B77799) has been shown to promote the cycloisomerization of 3,5-diyn-1-ones to furnish 2-alkynyl furans. chemrxiv.org

Silver-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formation

Oxidative Cross-Coupling Reactions

This compound, as a representative silver carboxylate, plays a multifaceted role in oxidative cross-coupling reactions. Mechanistic studies, primarily computational, suggest that silver(I) salts are not merely passive oxidants but are actively involved in key steps of the catalytic cycle. mdpi.comunirioja.es In many palladium-catalyzed C-H functionalization reactions, silver carboxylates are essential additives, and their role can extend beyond simple reoxidation of the palladium catalyst.

One of the key functions of the silver carboxylate is to facilitate the C-H activation step. Computational studies on related silver carboxylates, such as silver acetate (B1210297), indicate that they can participate in a concerted metalation-deprotonation (CMD) mechanism. In some instances, a heterobimetallic mechanism involving a Pd-Ag dimeric structure has been proposed, where the silver cation coordinates to a directing group on the substrate, positioning the molecule for a selective C-H activation by the palladium center. mdpi.com This cooperative effect can be crucial for both the rate and selectivity of the reaction.

Furthermore, in catalytic systems where palladium precursors are used as halide salts, silver carboxylates can act as halide scavengers. This action generates a more reactive cationic palladium species, which is more susceptible to undergo C-H activation. The carboxylate anion from the silver salt can then act as a ligand on the palladium center, influencing the subsequent steps of the catalytic cycle. acs.org

The role of the silver salt as an oxidant is to accept electrons from the catalytic cycle, typically from the palladium center, to regenerate the active catalyst. Density functional theory (DFT) calculations have been employed to investigate the energetics of these processes. For instance, in the oxidative coupling of benzoic acid and alkynes catalyzed by an iridium complex with silver acetate as the oxidant, the regeneration of the catalyst by silver acetate was computationally modeled. The study suggested that the formation of higher oxidation state iridium species like Ir(IV) or Ir(V) was energetically unfavorable, with the reaction proceeding through an Ir(I)/Ir(III) cycle where the silver salt acts as the terminal oxidant. mdpi.com

Table 1: Calculated Free-Energy Barriers for Key Steps in a Model Oxidative Coupling Reaction Involving a Silver Additive

Reaction StepCatalyst SystemCalculated Free-Energy Barrier (kcal/mol)Reference
C-N Reductive EliminationRh(III)22.2 unirioja.es
C-C Reductive EliminationRh(III)<4 unirioja.es
C-H Activation of Thiophene (B33073)Pd(OAc)₂~40 acs.org

Note: Data is based on DFT calculations for related systems and not specifically for this compound. The high energy barrier for thiophene C-H activation was noted as potentially overestimated due to computational methodology.

"Click" Chemistry (Azide-Alkyne Cycloaddition) Mechanisms

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent "click" reaction, research has shown that silver(I) salts, including carboxylates, can also effectively catalyze this transformation, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This provides a viable alternative, particularly when the cytotoxicity of copper is a concern. mdpi.com

The mechanism of the silver-catalyzed azide-alkyne cycloaddition (AgAAC) is believed to proceed through the formation of a silver acetylide intermediate. mdpi.comresearchgate.net The silver(I) ion activates the terminal alkyne, facilitating its deprotonation to form the silver acetylide. This species then reacts with the azide (B81097) in a cycloaddition reaction.

Computational studies using DFT have been instrumental in elucidating the mechanistic details. These studies suggest that, similar to the copper-catalyzed reaction, a dinuclear silver center may be involved in the catalytic cycle. nih.gov The calculated energy barrier for the cycloaddition step is significantly lowered in the presence of the silver catalyst compared to the uncatalyzed thermal reaction. For a model system, the energy barrier in the presence of a dinuclear silver center was calculated to be approximately 16.0 kcal/mol, which is comparable to the copper-catalyzed pathway and explains the observed rate acceleration. nih.gov

Experimental studies have shown that the choice of the silver salt and reaction conditions can influence the reaction efficiency. For instance, in a screening of various silver salts, silver chloride was found to give the highest yield in the cycloaddition of benzyl (B1604629) azide and phenylacetylene. nih.gov The reaction is often carried out in the presence of a base, such as triethylamine, which assists in the formation of the silver acetylide. nih.gov

Table 2: Comparison of Calculated Activation Energies for Azide-Alkyne Cycloaddition

CatalystCalculated Activation Energy (kcal/mol)Reference
None (Uncatalyzed)~36 nih.gov
Dinuclear Copper Center~16.0 nih.gov
Dinuclear Silver Center~16.0 nih.gov

Note: The data is based on DFT calculations for a model azide-alkyne cycloaddition reaction.

Role as Additives in Transition Metal Catalysis (e.g., Pd-Ag Bimetallic Species)

This compound, and other silver carboxylates are frequently employed as additives in transition metal catalysis, most notably in palladium-catalyzed reactions. Their role is often crucial for the catalytic activity and can go beyond simply acting as an oxidant. nih.gov The synergistic interaction between palladium and silver can lead to the formation of Pd-Ag bimetallic species that exhibit unique catalytic properties. acs.org

In palladium-catalyzed C-H activation/cross-coupling reactions, silver salts can facilitate the C-H cleavage step. Kinetic studies, including kinetic isotope effect experiments, have provided evidence for the involvement of the silver complex in the rate-determining step of some C-H functionalization reactions. acs.org The formation of a Pd-Ag heterobimetallic complex can provide a low-energy pathway for C-H activation. unirioja.es

The nature of the Pd-Ag interaction can vary depending on the reaction conditions and ligands. In some cases, well-defined bimetallic complexes have been proposed as key intermediates. harvard.edu These bimetallic species can influence the electronic properties of the palladium center, thereby modulating its reactivity in oxidative addition and reductive elimination steps.

Furthermore, the use of silver carboxylates can impact the stability and lifetime of the palladium catalyst. By facilitating key steps in the catalytic cycle, they can prevent the formation of inactive palladium species and promote catalyst turnover. The choice of the carboxylate ligand can also influence the solubility and reactivity of the silver salt and, consequently, its effectiveness as an additive.

Table 3: Kinetic Data for the Reduction of 4-Nitrophenol by Pd-Ag Bimetallic Nanoparticle Catalysts

Catalyst (Pd:Ag ratio)Apparent Rate Constant (k, min⁻¹)Normalized Rate Constant (K, min⁻¹ mmol⁻¹)Reference
Pd₁₀₀/FA0.246- acs.org
Ag₁₀₀/FA0.277- acs.org
Pd₂₅Ag₇₅/FA1.05014,962 acs.org
Pd₅₀Ag₅₀/FA0.780- acs.org
Pd₇₅Ag₂₅/FA0.430- acs.org

Note: This data is for fly ash (FA) supported Pd-Ag bimetallic nanoparticles and is presented as a representative example of the synergistic catalytic effect of Pd-Ag systems. It does not directly involve this compound.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding the reaction mechanisms and for optimizing reaction conditions. While specific experimental data for this particular compound is scarce in the literature, studies on related silver carboxylates and silver-catalyzed systems provide valuable insights.

The thermodynamic driving force for "click" chemistry reactions is a key principle of this concept, with a large thermodynamic driving force (>20 kcal/mol) favoring the formation of a single product. wikipedia.org In silver-catalyzed azide-alkyne cycloadditions, the formation of the stable triazole ring is a highly exothermic process, which contributes to the high yields and irreversibility of the reaction.

Kinetic studies on palladium-catalyzed C-H activation reactions with silver salt additives have shown that the concentration of the silver complex can influence the reaction rate, suggesting its involvement in or before the rate-determining step. acs.org The activation energy for such processes can be influenced by the nature of the silver salt and the ligands involved.

In the context of decarboxylative couplings, the electronic properties of the carboxylate can affect the rate of decarboxylation. For silver-catalyzed protodecarboxylation of benzoic acids, computational studies have indicated that electron-withdrawing groups on the aromatic ring can lower the activation energy for decarboxylation. whiterose.ac.uk This is attributed to the stabilization of the transition state where a negative charge builds up on the ipso-carbon.

Table 4: Thermodynamic Parameters for the Formation of Silver(I) Complexes with Monoamines in Acetonitrile

Ligandlogβ₁ΔH₁ (kJ mol⁻¹)TΔS₁ (kJ mol⁻¹)Reference
n-propylamine3.65-36.5-15.7 mdpi.com
n-butylamine3.60-36.3-15.8 mdpi.com
diethylamine4.32-30.0-5.4 mdpi.com
triethylamine2.17-20.6-8.2 mdpi.com

Note: This table provides thermodynamic data for the formation of silver(I) complexes with various amines in acetonitrile. While not directly related to the specified reaction mechanisms, it illustrates the thermodynamic principles of silver(I) coordination, which is a fundamental aspect of its catalytic activity. The data shows that complex formation is generally enthalpy-driven and opposed by entropy.

Applications in Advanced Materials and Catalysis Research

Precursors for Metal Nanoparticle Synthesisresearchgate.netsemanticscholar.org

Silver carboxylates, including benzenepropanoic acid, silver(+1) salt, are widely employed as precursors for the synthesis of silver nanoparticles (AgNPs). The controlled decomposition of these salts allows for the formation of nanoparticles with specific sizes and morphologies, which are crucial for their application in diverse fields.

The synthesis of silver nanoparticles from carboxylate precursors is a well-established method that offers a high degree of control over the final product. The thermal decomposition of silver carboxylates in the presence of a reducing agent and stabilizing agents is a common approach. For instance, the reduction of silver carboxylates by ethylene (B1197577) glycol has been shown to be a promising method for synthesizing AgNPs. researchgate.net The length of the carbon chain in the carboxylate can influence the reduction process and the resulting nanoparticle characteristics. researchgate.net

Another method involves the decomposition of a silver carboxylate precursor under hydrogen pressure, which is a rapid, reproducible, and easily controllable process for producing spherical nanoparticles. researchgate.net The carboxylate groups play a dual role in these syntheses, acting as both the silver source and, after protonation, as a stabilizer for the newly formed nanoparticles.

A variety of techniques can be used to synthesize silver nanoparticles from different precursors, including chemical reduction, photo-reduction, and microwave-assisted synthesis. nih.gov The choice of precursor and synthesis method allows for the tuning of nanoparticle size and distribution. nih.gov

Table 1: Comparison of Synthesis Methods for Silver Nanoparticles from Carboxylate Precursors

Synthesis Method Precursor Type Key Advantages Resulting Nanoparticle Characteristics
Thermal Decomposition Silver Carboxylates High yield, control over size Spherical, 4-6 nm diameter researchgate.net
Polyol Method Silver Carboxylates Simple, scalable, low temperature Spherical, 20-40 nm average size researchgate.net

Focused Electron Beam Induced Deposition (FEBID) is a direct-write technique for fabricating nanostructures. In this process, a focused electron beam is used to decompose precursor molecules adsorbed on a substrate surface. nih.govmdpi.com Silver carboxylates have gained attention as promising precursors for FEBID due to their potential to yield high-purity silver deposits. nih.gov

The molecular structure of the silver carboxylate precursor is critical to its performance in FEBID. nih.gov Studies have shown that Ag(I) carboxylates with aliphatic side chains are particularly favorable for this application. nih.govnih.gov Upon electron impact, these precursors fragment, leading to the loss of volatile carbon dioxide and the formation of a stable, volatile alkene, which helps to minimize contamination of the deposited silver. nih.govnih.gov The efficiency of the decomposition process is influenced by the ionization energies of different parts of the molecule. nih.gov

Research on various silver carboxylates has demonstrated that precursors with shorter carbon-fluorine chain ligands tend to yield the highest silver content in the deposited structures. preprints.org The balance between electron-induced ligand co-deposition and ligand desorption is a key factor in determining the purity of the final deposit. preprints.org

Table 2: Influence of Precursor Characteristics on FEBID of Silver

Precursor Characteristic Influence on Deposition Example
Ligand Structure Affects fragmentation pathway and deposit purity Aliphatic side chains lead to cleaner decomposition nih.govnih.gov
Carbon Chain Length Correlates with silver content in the deposit Shorter chains yield higher silver content preprints.org

Design of Advanced Catalytic Systemsmdpi.comacs.orgrsc.org

Silver-based catalysts, including those derived from silver carboxylates, exhibit unique catalytic activity and are utilized in a wide range of organic reactions. alfachemic.com They can function as either the primary catalyst or as a co-catalyst in various transformations. alfachemic.com

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Silver nanoparticles supported on various materials, which can be synthesized from silver carboxylate precursors, are effective heterogeneous catalysts. For example, silver nanoparticles supported on γ-Al2O3 have shown excellent activity in the protodecarboxylation of aromatic carboxylic acids. researchgate.net The size of the silver particles can be a critical factor in determining the catalytic activity. researchgate.net

Silver catalysts are also employed in carboxylation reactions, where they show significant reactivity under mild conditions for the sequential carboxylation and cyclization of certain organic molecules using carbon dioxide. semanticscholar.orgrsc.org

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Silver complexes, often featuring specific ligands, are used to catalyze a variety of organic transformations. The design of the ligand is crucial for controlling the activity and selectivity of the catalyst. researchgate.net

Silver(I) complexes with N-heterocyclic carbene (NHC) ligands have been studied for their catalytic activity in reactions such as the A³-coupling of aldehydes, alkynes, and amines. mdpi.com The substituents on the NHC backbone and the nature of the counter-ion can strongly influence the catalyst's activity. mdpi.com Similarly, silver(I) complexes with pyridine-containing ligands have also been shown to be effective catalysts for A³-coupling reactions. acs.org

Silver salts also play a crucial role as additives in transition-metal-catalyzed C-H activation reactions, where they can be essential for the in situ generation of the catalytically active species. rsc.orgresearchgate.net

Table 3: Examples of Silver-Catalyzed Reactions

Reaction Type Catalyst System Role of Silver
Protodecarboxylation Supported Silver Nanoparticles Heterogeneous catalyst researchgate.net
Carboxylation Silver Salts/Complexes Homogeneous catalyst, promotes C-C bond formation semanticscholar.orgrsc.org
A³-Coupling Silver(I)-NHC Complexes Homogeneous catalyst mdpi.com

Development of Sensor Technologies

Silver nanoparticles, which can be synthesized from this compound, are widely used in the development of electrochemical sensors. Their unique physicochemical properties, such as high electrical conductivity and electrocatalytic activity, make them ideal for enhancing the sensitivity and performance of these devices. mdpi.com The use of silver nanoparticles can help to overcome common issues with bare electrodes, such as fouling and overlapping redox potentials. mdpi.com

The interaction of the carboxylate functional groups with silver nanoparticles is also an important aspect. It has been observed that in biological systems, the interface between silver nanoparticles and biopolymers is often dominated by carboxylate groups, which can stabilize the nanoparticles. acs.org This understanding of surface interactions is crucial for the design of reliable and effective sensors.

Colorimetric Sensor Arrays Utilizing Silver Chemistry

The application of silver compounds in colorimetric sensor arrays represents a significant area of research in advanced materials, primarily leveraging the unique optical properties of silver nanoparticles (AgNPs). While this compound may not be directly used in its bulk form for these sensors, it serves as an excellent precursor for the in situ synthesis of silver nanoparticles capped with benzenepropanoate. These capped AgNPs can form the core components of colorimetric sensor arrays, which are designed for the detection of a wide range of analytes.

The fundamental principle behind these sensors is the phenomenon of localized surface plasmon resonance (LSPR), which imparts a characteristic yellow color to colloidal silver nanoparticle solutions. nih.govmdpi.com The LSPR is highly sensitive to the size, shape, and aggregation state of the nanoparticles, as well as the dielectric constant of the surrounding medium. nih.govscispace.com Colorimetric sensor arrays utilize multiple sensing elements that exhibit differential responses to a suite of analytes, generating a unique pattern of color changes for each substance.

In a typical array, each element might consist of silver nanoparticles functionalized with a specific capping agent, such as benzenepropanoate. The interaction of an analyte with the nanoparticle surface can induce aggregation of the nanoparticles, leading to a visible color change from yellow to red, green, or even blue. mdpi.com This aggregation alters the LSPR of the nanoparticles, causing a red-shift in the absorption spectrum. researchgate.net Alternatively, the analyte may interact with the capping agent, causing a change in the local refractive index around the nanoparticles, which also results in a spectral shift and a corresponding color change. nih.gov

The benzenepropanoate capping agent plays a crucial role in the selectivity and sensitivity of the sensor. The carboxylate group provides stability to the nanoparticles, preventing uncontrolled aggregation. nih.gov The benzene (B151609) ring and the propanoic acid chain offer specific steric and electronic interactions that can be tuned to selectively bind with target analytes. For instance, the aromatic ring can engage in π-π stacking interactions, while the carboxylate group can participate in hydrogen bonding or electrostatic interactions.

By arranging a series of these functionalized silver nanoparticle solutions in an array format, a powerful analytical tool is created. When exposed to a complex mixture, each element of the array interacts differently, producing a unique colorimetric "fingerprint." This pattern can then be analyzed using imaging techniques and chemometric analysis to identify and quantify the components of the mixture.

Computational Chemistry and Theoretical Modeling of Benzenepropanoic Acid, Silver +1 Salt

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of metal-containing compounds like benzenepropanoic acid, silver(+1) salt. DFT studies provide a detailed understanding of the molecule's quantum mechanical properties, which are essential for predicting its stability, reactivity, and spectroscopic characteristics.

Optimization of Molecular Geometries and Electronic Properties

Following geometry optimization, a variety of electronic properties can be calculated. These properties provide a deeper understanding of the molecule's electronic behavior. Key electronic properties that are often investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Analysis of Ionization Energies and Fragmentation Pathways

DFT calculations can also be used to predict the ionization energy of this compound, which is the energy required to remove an electron from the molecule. This information is valuable for understanding the compound's behavior in mass spectrometry and its susceptibility to oxidation.

Furthermore, computational methods can elucidate the fragmentation pathways of the molecule upon ionization or excitation. By calculating the energies of various potential fragments, researchers can predict the most likely ways the molecule will break apart. This is particularly useful for interpreting mass spectra and understanding decomposition mechanisms.

Molecular Dynamics Simulations of Complex Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing insights into the interactions between this compound and its environment, such as solvent molecules or other chemical species.

These simulations can reveal important information about the solvation of the silver salt, the formation of aggregates or clusters, and the transport properties of the compound in different media. This information is crucial for understanding how the compound behaves in solution and at interfaces.

Theoretical Insights into Reaction Mechanisms and Catalysis

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and calculate activation energies, providing a detailed picture of how the reaction proceeds.

These insights are particularly valuable in the field of catalysis, where understanding the role of the catalyst is essential for designing more efficient chemical processes. Theoretical studies can help to elucidate how this compound might act as a catalyst or a precursor to a catalytically active species, guiding the development of new synthetic methodologies.

Table 2: Compound Names Mentioned in the Article

Compound Name

Environmental and Interfacial Chemistry of Silver Carboxylates

Environmental Fate and Transformation Studies

The environmental fate of silver carboxylates, including benzenepropanoic acid, silver(+1) salt, is intricately linked to the transformations that silver nanoparticles (AgNPs) and silver ions undergo in various environmental compartments. nih.govbeyondpesticides.org Upon release into the environment, these compounds can undergo significant alterations that affect their stability, transport, and toxicity. nih.gov

Silver nanoparticles are known to be highly dynamic in the environment, undergoing processes such as dissolution, aggregation, oxidation, and sulfidation. nih.govscispace.com The presence of natural organic matter and various ligands in aquatic systems plays a crucial role in these transformations. nih.gov For instance, silver nanoparticles can be stabilized by natural organic matter, which can, in turn, affect their dissolution rate and bioavailability. oaepublish.com

In aquatic environments, the speciation of silver is heavily influenced by the water chemistry. inchem.orgwho.int In freshwater systems with low ionic strength and high dissolved organic carbon, silver nanoparticles can remain relatively stable. nih.gov However, in marine environments, the high chloride concentration leads to the formation of silver chloride complexes, which can alter the bioavailability and toxicity of silver. who.intwikipedia.org

Wastewater treatment plants are a significant conduit for the release of silver-containing compounds into the environment. wikipedia.org During wastewater treatment, silver nanoparticles can undergo transformations, including sulfidation, which generally results in the formation of less soluble and less toxic silver sulfide (B99878). nih.gov However, the complexity of wastewater effluents, with their high concentrations of organic and inorganic ligands, can significantly reduce the bioavailability of silver. rsc.org

The ultimate fate of silver in the environment is often sedimentation. nih.gov Silver can adsorb to suspended particles and settle in sediments, where it may be sequestered. inchem.org Under certain conditions, such as changes in redox potential, this sequestered silver could potentially be remobilized. who.int

Table 1: Key Environmental Transformation Processes for Silver Species

Transformation Process Description Environmental Significance
Oxidation Metallic silver (Ag⁰) is oxidized to silver ions (Ag⁺). Increases the bioavailability and potential toxicity of silver. wikipedia.org
Dissolution The release of silver ions from silver-containing compounds or nanoparticles. A critical step in determining the toxicity of silver, as ionic silver is generally more toxic. researchgate.net
Sulfidation Reaction of silver ions or nanoparticles with sulfide to form silver sulfide (Ag₂S). Reduces the bioavailability and toxicity of silver due to the low solubility of Ag₂S. nih.gov
Complexation Formation of complexes between silver ions and various ligands (e.g., chloride, organic matter). Affects the mobility, bioavailability, and toxicity of silver. rsc.org
Aggregation/Agglomeration The process by which nanoparticles clump together. Can alter the surface area and reactivity of nanoparticles, influencing their transport and fate. nih.gov

Interfacial Interactions of Carboxylate Functional Groups with Silver Species

The carboxylate functional group (-COO⁻), present in benzenepropanoic acid, plays a pivotal role in the interaction with silver species. Research has shown that carboxylate groups are frequently the dominant functional groups at the interface between silver nanoparticles and biopolymers in biofilm matrices. nih.govacs.orgresearchgate.net This suggests a general mechanism for the interaction and stabilization of silver nanoparticles in biological environments. nih.govnih.gov

Studies utilizing techniques such as surface-enhanced Raman spectroscopy (SERS) have consistently identified the presence of carboxylate functional groups on the surface of silver nanoparticles formed in complex biological systems. nih.govacs.org This indicates that these groups are instrumental in both the reduction of silver ions and the subsequent stabilization of the formed nanoparticles. nih.gov

The binding of carboxylate groups to silver surfaces has been investigated using computational methods like density functional theory (DFT). These studies have explored the preferred binding modes of carboxylates on silver surfaces, providing insights into the strength and nature of these interactions. aip.org The interaction is not only crucial for the stability of silver nanoparticles but also influences their chemical reactivity and behavior in various media.

The mechanism often proposed involves the oxidation of other functional groups, such as aldehydes, to carboxylic acids, which then stabilize the newly formed silver nanoparticles. nih.gov This highlights the dynamic nature of these interfacial interactions, where the formation of the nanoparticle and its stabilization are closely linked processes.

Future Directions and Emerging Research Avenues

Integration in Multifunctional Materials Research

The incorporation of Benzenepropanoic acid, silver(+1) salt into multifunctional materials is a promising research frontier. The goal is to design hybrid systems where the silver salt imparts specific properties, such as antimicrobial activity, alongside other functionalities derived from a secondary component. Silver carboxylates are recognized for their potential as antimicrobial delivery systems within metal-organic frameworks (MOFs), offering a controlled release of silver ions. nih.gov This principle can be extended to silver 3-phenylpropanoate.

Future research could focus on:

Antimicrobial Composites: Creating polymer-based composites containing silver 3-phenylpropanoate. The phenyl group could enhance compatibility with organic polymer matrices, leading to materials for medical devices or active packaging that combine structural integrity with antimicrobial protection.

Photoactive Materials: Integrating the compound into photothermographic systems. Silver carboxylates have historically been crucial in thermally developable imaging materials. imaging.org Research could explore how the aromatic nature of the phenylpropanoate ligand influences the thermal decomposition and silver nanoparticle formation processes, potentially leading to more sensitive or stable imaging media.

Catalytic Frameworks: Using the phenylpropanoate ligand to construct novel Metal-Organic Frameworks (MOFs). These frameworks could be designed to have porous structures, with the silver ions acting as catalytic centers or nodes for gas storage, separation, or heterogeneous catalysis.

Table 1: Potential Multifunctional Systems Based on Silver 3-Phenylpropanoate

Material ClassSecondary ComponentTarget FunctionalityPotential Application
Polymer CompositePolylactic acid (PLA), Polyurethane (PU)Antimicrobial, BiocompatibilityCatheters, wound dressings, biomedical implants
Hybrid Thin FilmTitanium dioxide (TiO₂)Antimicrobial, PhotocatalyticSelf-cleaning and self-sterilizing surfaces
Metal-Organic Framework (MOF)Organic linker moleculesGas adsorption, CatalysisCarbon capture, industrial chemical synthesis
Imaging MaterialSilver Halide (AgBr, AgCl)PhotothermographyMedical imaging films, specialized photographic media

Exploration of Novel Reaction Pathways and Selectivity Control

Current synthesis of silver 3-phenylpropanoate typically relies on straightforward metathesis reactions. Future research will likely explore more advanced synthetic methodologies to control the compound's physical properties (e.g., crystal structure, particle size) and to use it as a precursor in novel transformations.

Key areas for exploration include:

Green Synthesis Routes: Developing environmentally friendly synthesis methods, such as using plant extracts or other biological molecules as reducing and capping agents to produce silver nanoparticles from silver 3-phenylpropanoate. nih.govmdpi.com The carboxylate itself could serve as a biodegradable capping agent.

Precursor for Nanoparticle Synthesis: Investigating the controlled thermal or chemical decomposition of silver 3-phenylpropanoate to synthesize silver nanoparticles. The organic ligand could influence the size, shape, and surface properties of the resulting nanoparticles, which is crucial for their application in catalysis and nanomedicine. researchgate.net

Role in Catalysis: Exploring the use of silver 3-phenylpropanoate as a co-catalyst or additive in organic reactions. Silver salts, particularly silver carboxylates, play a critical role as additives in transition-metal-catalyzed C–H activation reactions, often facilitating the generation of the active catalytic species. nih.gov Research could determine if silver 3-phenylpropanoate offers unique reactivity or selectivity in such transformations.

Table 2: Comparison of Potential Synthetic Approaches

Synthetic MethodObjectivePotential AdvantagesResearch Focus
Mechanochemistry (Ball Milling)Solvent-free synthesis, discovery of new polymorphsEnvironmentally friendly, rapidPhase control, scalability
Sonochemical SynthesisProduction of nanoscale materialsEnhanced reaction rates, uniform particle sizeMorphology control
Controlled Thermal DecompositionSynthesis of silver nanoparticles with specific propertiesCarboxylate acts as an in-situ capping agentControl of nanoparticle size and shape
Use as a Catalytic AdditiveEnhance efficiency of organic reactions (e.g., C-H activation)Improved yields and selectivityScreening in various catalytic cycles

Advanced Characterization Techniques for In Situ Studies

Understanding the mechanisms of formation, decomposition, and reaction of silver 3-phenylpropanoate requires advanced analytical techniques that can monitor these processes in real time. In situ studies provide direct insight into transient intermediates and reaction kinetics that are missed by conventional ex situ analysis.

Future research should leverage techniques such as:

In Situ UV-Visible Spectroscopy: To monitor the formation of silver nanoparticles during the reduction or decomposition of silver 3-phenylpropanoate, as the characteristic surface plasmon resonance (SPR) peak of silver nanoparticles is readily detectable. nih.gov

In Situ X-Ray Diffraction (XRD): To observe changes in the crystal structure during thermal decomposition or solid-state reactions, allowing for the identification of intermediate phases and the final products.

Surface-Enhanced Raman Spectroscopy (SERS): To study the interaction between the carboxylate ligand and the surface of silver nanoparticles formed from the precursor. This can provide valuable information on the role of the ligand as a stabilizing agent. acs.org

In Situ Transmission Electron Microscopy (TEM): To directly visualize the nucleation and growth of silver nanoparticles from the silver carboxylate precursor in real time, providing unparalleled insight into the formation kinetics. nih.gov

Table 3: Application of Advanced In Situ Characterization Techniques

TechniqueInformation GainedResearch Question Addressed
In Situ UV-Vis SpectroscopyKinetics of silver nanoparticle formationHow do reaction conditions affect the rate of decomposition?
In Situ XRDReal-time crystal phase transitionsWhat intermediate crystalline species are formed during thermal decomposition?
Surface-Enhanced Raman Spectroscopy (SERS)Molecular interactions at the silver surfaceHow does the phenylpropanoate ligand bind to and stabilize silver nanoparticles?
In Situ TEMDirect visualization of nanoparticle nucleation and growthWhat are the precise mechanisms of particle formation from the salt precursor?

Theoretical Predictions for Rational Design of Silver Carboxylate Systems

Computational chemistry and theoretical modeling are powerful tools for accelerating materials discovery. By predicting the properties and reactivity of compounds like silver 3-phenylpropanoate, researchers can rationally design new experiments and materials with desired functionalities, saving significant time and resources.

Future theoretical work could include:

Density Functional Theory (DFT) Calculations: To predict the stable crystal structures, electronic band structures, and vibrational spectra of silver 3-phenylpropanoate and its derivatives. This can help in interpreting experimental data and understanding structure-property relationships.

Reaction Mechanism Modeling: To simulate potential reaction pathways, such as thermal decomposition or catalytic cycles. Theoretical studies can help identify the most energetically favorable pathways and explain experimental outcomes, as has been done for other silver-assisted reactions. nih.gov

High-Throughput Screening: To computationally screen a large library of related silver carboxylates with different organic ligands. This could rapidly identify new candidate compounds with optimized properties for specific applications, such as improved stability, tailored electronic properties, or enhanced catalytic activity.

Table 4: Computational Approaches for Silver Carboxylate Research

Computational MethodPredicted PropertiesImpact on Research
Density Functional Theory (DFT)Crystal structure, electronic properties, vibrational frequenciesAids in structure elucidation and understanding of physical properties.
Molecular Dynamics (MD)Thermal stability, decomposition dynamicsPredicts behavior at elevated temperatures, guiding materials processing.
Transition State TheoryReaction energy barriers, kinetic parametersElucidates reaction mechanisms for synthesis and catalysis.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with antimicrobial activityGuides the design of more potent antimicrobial silver compounds.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing benzenepropanoic acid, silver(+1) salt in a laboratory setting?

  • Methodology : Synthesis typically involves the reaction of benzenepropanoic acid with a silver(I) precursor (e.g., AgNO₃) under controlled conditions. Precipitation is preferred due to the low solubility of silver salts. Key steps include:

  • Acid-base neutralization: React stoichiometric equivalents of silver oxide (Ag₂O) with benzenepropanoic acid in an aqueous or ethanol medium.
  • Purification: Filter the precipitate, wash with cold ethanol to remove unreacted precursors, and dry under vacuum .
    • Validation : Confirm purity via elemental analysis and FTIR spectroscopy to verify the absence of nitrate or organic impurities .

Q. How can the solubility of this compound be experimentally determined for aqueous and non-aqueous systems?

  • Methodology : Use gravimetric or UV-Vis spectroscopic methods.

  • Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) at 25°C.
  • Filter and evaporate a known volume to isolate the dissolved salt, then measure residue mass.
  • Compare with solubility rules: Silver salts are generally insoluble in water but may dissolve in polar aprotic solvents .

Q. What spectroscopic techniques are most effective for characterizing the structural properties of this compound?

  • Methodology :

  • FTIR : Identify carboxylate (COO⁻) stretching vibrations (~1,400–1,600 cm⁻¹) and Ag–O bonding signals.
  • NMR : Limited utility for silver complexes due to paramagnetic effects; use solid-state ¹³C NMR for ligand analysis.
  • XRD : Resolve crystal structure and confirm coordination geometry (e.g., linear or tetrahedral Ag⁺ centers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data for silver carboxylate complexes?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to distinguish between ligand pyrolysis and silver oxide formation.
  • Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions and decomposition intermediates.
  • Example: Discrepancies in decomposition temperatures may arise from variations in crystallinity or ligand-metal stoichiometry .

Q. What analytical strategies are recommended for quantifying trace silver content in this compound samples?

  • Methodology :

  • Atomic Absorption Spectroscopy (AAS) : Direct measurement of Ag⁺ ions after acid digestion.
  • Ion Chromatography (IC) : Separate and quantify Ag⁺ in solution with a conductivity detector.
  • Validation : Use certified reference materials (CRMs) to calibrate instruments and ensure accuracy (±2% error margin) .

Q. How does the ligand environment (e.g., mixed-ligand systems) influence the electrochemical properties of silver(I) carboxylates?

  • Methodology :

  • Synthesize mixed-ligand complexes (e.g., with 4,4′-bipyridine) and perform cyclic voltammetry (CV) to study redox behavior.
  • Compare Ag⁺/Ag⁰ reduction potentials in different ligand frameworks. For example, bulky ligands may stabilize Ag⁺ and shift reduction potentials cathodically .

Q. What experimental design principles apply to studying the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate samples in buffered solutions (pH 2–12) and monitor decomposition via HPLC or UV-Vis.
  • Thermal Stability : Use accelerated aging studies (40–80°C) and Arrhenius modeling to predict shelf life.
  • Critical Factor : Silver carboxylates degrade faster in acidic conditions due to proton-assisted ligand dissociation .

Guidance for Academic Writing

  • Referencing : Cite primary literature (e.g., synthesis protocols from peer-reviewed journals) and avoid non-academic sources .
  • Data Presentation : Use SI units and report uncertainties (e.g., "32.5 ± 0.3%"). Include raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.